1-butyl-14-methyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione
Overview
Description
1-butyl-14-methyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of complex heterocyclic compounds often involves intricate reactions that yield products with unique structural and chemical properties. For example, reactions involving diamines and diones can lead to the formation of compartmental Schiff bases and macrocyclic compounds with potential applications in metal ion complexation and photophysical studies. Such reactions not only highlight the synthetic versatility of these compounds but also their potential utility in developing new materials and catalysts Compartmental ligands. Part 7.
Photophysical Properties
The study of photophysical properties of macrocyclic ligands, such as fluorescence and metal ion binding, is crucial for developing new fluorescent sensors and devices. These compounds can serve as fluorescent chemosensors for protons and metal ions, showcasing their potential in analytical chemistry, environmental monitoring, and bioimaging. The synthesis and characterization of such ligands, including their absorption and emission spectra, metal complexation behavior, and crystal structures, provide foundational knowledge for their application in various scientific and technological fields New fluorescence PET systems based on N2S2.
Metal Ion Complexation
The complexation properties of macrocyclic ligands toward various metal ions have significant implications for their use in coordination chemistry and materials science. These studies not only elucidate the binding modes and stoichiometries of metal-ligand complexes but also pave the way for the development of selective metal ion sensors and extraction agents. The ability of these compounds to form stable complexes with specific metal ions can be leveraged for environmental remediation, analytical applications, and the synthesis of metal-organic frameworks Exploring the interaction of mercury(II).
Properties
IUPAC Name |
1-butyl-14-methyl-3,12-diazatetracyclo[10.3.1.13,14.05,10]heptadeca-5,7,9-triene-4,11,15-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-9-20-12-21-10-19(2,18(20)25)11-22(13-20)17(24)15-8-6-5-7-14(15)16(21)23/h5-8H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIGLGDYKIWCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C(=O)C4=CC=CC=C4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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